molecular formula C12H13BrN2S B1483623 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090941-73-2

4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483623
CAS No.: 2090941-73-2
M. Wt: 297.22 g/mol
InChI Key: WVMFGUASFKOKCX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a sophisticated pyrazole-based chemical intermediate designed for advanced pharmaceutical research and discovery. The core pyrazole structure is a recognized pharmacophore in medicinal chemistry, with documented derivatives exhibiting a range of biological activities, including notable antioxidant and antiproliferative properties in preclinical studies . The strategic incorporation of a bromomethyl group at the 4-position provides a highly versatile synthetic handle; this reactive site is invaluable for various synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently construct diverse compound libraries for structure-activity relationship (SAR) studies . The unique substitution pattern of the molecule, which includes a cyclopropylmethyl group and a thiophen-3-yl ring, is engineered to fine-tune the compound's physicochemical properties and its interaction with biological targets. This design principle is critical for optimizing the efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates . Pyrazole derivatives have demonstrated significant potential in oncology research, with some compounds acting as potent inhibitors of specific oncogenic proteins, making them valuable tools for probing disease mechanisms . As such, this compound is intended for use strictly in laboratory research settings to develop novel therapeutic agents, particularly in the areas of oncology and oxidative stress-related pathologies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(bromomethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFGUASFKOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a bromomethyl group, a cyclopropylmethyl moiety, and a thiophene ring. This compound belongs to the pyrazole class of heterocycles, which are known for their diverse biological activities.

Synthetic Routes

The synthesis of this compound typically involves the bromination of a precursor compound. One common method is the use of N-bromosuccinimide (NBS) in dichloromethane at room temperature, followed by purification techniques such as thin-layer chromatography (TLC) to isolate the desired product.

Chemical Reactions

This compound can undergo several chemical transformations:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: The bromine atom can be removed through reduction, yielding a methyl derivative.

The biological activity of this compound largely depends on its ability to interact with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity through covalent interactions facilitated by the bromomethyl group. This mechanism is crucial for its potential applications in medicinal chemistry.

Pharmacological Studies

Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antiinflammatory Activity: Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes, leading to reduced inflammation.
  • Anticancer Properties: Some pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promise in cancer therapy .
  • Antimicrobial Activity: Pyrazoles are also recognized for their potential as antimicrobial agents against bacterial and fungal infections .

Case Studies

Recent studies have highlighted the biological efficacy of pyrazole derivatives:

  • A study published in PubMed reviewed various pyrazole compounds and their interactions with biological agents, noting that structural modifications significantly influence their pharmacological profiles .
  • Another investigation focused on the synthesis and evaluation of new pyrazole derivatives against cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazoleChloromethyl instead of bromomethylModerate anti-inflammatory effects
4-(Methyl)-3-(thiophen-3-yl)-1H-pyrazoleMethyl group substitutionAntimicrobial activity
4-(Bromomethyl)-3-(furan-3-yl)-1H-pyrazoleFuran ring instead of thiopheneAnticancer properties

This table illustrates how variations in substituents can lead to differing biological activities among pyrazole derivatives. The unique combination of the bromomethyl group and thiophene ring in this compound enhances its reactivity and potential pharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Comparison of Pyrazole Derivatives with Varying Substituents
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1: Cyclopropylmethyl; 3: Thiophen-3-yl C₁₂H₁₂BrN₂S 311.2 High potential for bioactivity due to thiophene’s electronic properties .
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole 1: Isobutyl; 3: Thiophen-3-yl C₁₂H₁₄BrN₂S 313.2 Isobutyl group may increase lipophilicity but reduce metabolic stability.
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 1: Methyl; 3: Phenyl C₁₁H₁₀BrN₂ 265.1 Simpler structure; phenyl group offers rigidity but lacks sulfur’s polarity.
5-Bromo-3-chloro-N-(1-(cyclopropylmethyl)-1H-imidazol-4-yl)-2-hydroxybenzenesulfonamide Cyclopropylmethyl sulfonamide derivative C₁₄H₁₄BrClN₃O₃S 434.7 Demonstrates low synthetic yield (5%), highlighting challenges in cyclopropylmethyl functionalization .
Key Observations:
  • Cyclopropylmethyl vs. Larger Cycloalkyl Groups : In sulfonamide analogs, cyclopentylmethyl-substituted compounds achieved higher yields (88%) compared to cyclopropylmethyl derivatives (5%), suggesting steric or electronic factors favor bulkier substituents during synthesis .
  • Thiophene vs.

Electronic and Steric Profiles

Table 2: Electronic Effects of Substituents
Compound Electron-Donating/Withdrawing Groups Impact on Reactivity
Target Compound Thiophen-3-yl (electron-rich) Enhances electrophilic aromatic substitution potential.
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CF₃ (strongly electron-withdrawing) Reduces electron density at pyrazole core, altering reactivity.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole Cl, F (electron-withdrawing) Increases stability but may reduce nucleophilic attack.
Key Observations:
  • Trifluoromethyl Groups : The CF₃ group in CymitQuimica’s compound (MW 267.05 g/mol) introduces strong electron-withdrawing effects, contrasting with the thiophene’s electron-donating nature in the target compound .
  • Halogen Effects : Bromine’s polarizability and size (vs. chlorine) may enhance intermolecular interactions, as seen in isostructural bromo/thiazole derivatives’ antimicrobial activity .

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

A common route to substituted pyrazoles involves cyclocondensation of 1,3-diketones or β-ketoesters with hydrazine derivatives. For example, methyl ketones or 1,3-diketones bearing the thiophen-3-yl substituent can be reacted with hydrazine to form the pyrazole ring system.

  • In a study focusing on pyrazole derivatives, methyl ketones were treated with dimethyl oxalate and potassium tert-butoxide to form intermediates, which upon cyclization with hydrazine in acidic medium yielded methyl 1H-pyrazole-5-carboxylate derivatives.
  • Alkylation at the N-1 position was then performed with alkyl bromides such as cyclopropylmethyl bromide in the presence of potassium carbonate to afford N-substituted pyrazoles.

Alkylation to Introduce the Cyclopropylmethyl Group

The cyclopropylmethyl group at the N-1 position is introduced by alkylation of the pyrazole nitrogen with cyclopropylmethyl bromide or related alkyl bromides.

  • Cesium carbonate-mediated alkylation of 1,3-diketone intermediates with alkyl bromides in DMSO at room temperature is effective for introducing cyclopropylmethyl groups.
  • Alkylation conditions typically use mild bases such as K2CO3 or Cs2CO3 and polar aprotic solvents like DMSO to achieve good yields and regioselectivity.

Introduction of the Bromomethyl Group at C-4 Position

The bromomethyl substituent at the 4-position can be introduced via bromination of a methyl group or by using bromomethyl-containing reagents during alkylation steps.

  • Direct bromination of methyl-substituted pyrazoles with N-bromosuccinimide (NBS) or similar brominating agents is a plausible method, although specific literature on this exact substitution is limited.
  • Alternatively, alkylation with 4-(bromomethyl)-benzenesulfonamide derivatives has been reported in related pyrazole syntheses, suggesting that bromomethyl-containing alkylating agents can be used to install bromomethyl groups.

Incorporation of the Thiophen-3-yl Substituent

The thiophen-3-yl group at the 3-position is typically introduced by using thiophene-substituted ketones or aldehydes as starting materials in the pyrazole ring formation step.

  • For example, 3-thiophenyl methyl ketones can be used as substrates for cyclocondensation with hydrazine to yield 3-(thiophen-3-yl)-substituted pyrazoles.
  • Cross-coupling strategies such as copper-catalyzed coupling of aryl iodides with pyrazole intermediates have been used to introduce aryl and heteroaryl groups, including thiophenes.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 3-(thiophen-3-yl)-1H-pyrazole core Cyclocondensation of 3-thiophenyl methyl ketone with hydrazine hydrate in acidic medium Pyrazole ring with thiophen-3-yl at C-3
2 N-1 Alkylation Reaction with cyclopropylmethyl bromide, K2CO3, DMSO, room temperature N-1 substituted pyrazole with cyclopropylmethyl group
3 Bromomethyl introduction Bromination of methyl group at C-4 or alkylation with bromomethyl reagent 4-(bromomethyl) substituted pyrazole

Research Findings and Optimization

  • Attempts to cyclize 1,3-diketone intermediates with hydrazine using acid catalysis sometimes yield mixtures of pyrazole regioisomers, with poor selectivity for the desired 4-substituted product when electron-donating groups like cyclopropylmethyl are present.
  • Alternative strategies involve stepwise synthesis with careful control of reaction conditions to favor the desired regioisomer.
  • Use of mild bases and polar aprotic solvents enhances alkylation efficiency and selectivity.
  • Copper-catalyzed coupling reactions have been effective for introducing heteroaryl substituents such as thiophenes on the pyrazole ring.
  • Bromomethylation reactions require controlled conditions to avoid overbromination or side reactions.

Data Table: Summary of Key Preparation Conditions from Literature

Preparation Step Reagents/Conditions Yield (%) Notes Reference
Pyrazole core formation Methyl ketone + hydrazine hydrate, AcOH, 50°C 70-85 Acidic cyclization, regioisomer issues
N-1 Alkylation Cyclopropylmethyl bromide, K2CO3, DMSO, RT 75-90 Mild base, polar aprotic solvent
Bromomethyl introduction Bromination with NBS or alkylation with bromomethyl reagent 60-80 Requires careful control to avoid side reactions
Thiophen-3-yl substitution Use of 3-thiophenyl methyl ketone precursor - Introduced during pyrazole ring formation

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropylmethyl vs. thiophene protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10_{10}H12_{12}BrN2_2S).
  • HPLC-PDA : Assess purity (>95% recommended) using reversed-phase C18 columns and acetonitrile/water gradients .
  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm1^{-1}).

How does the bromomethyl group influence reactivity and stability under varying experimental conditions?

Advanced Research Question
The bromomethyl group is highly reactive, enabling nucleophilic substitution (e.g., Suzuki coupling) but posing stability challenges. Degradation studies in DMSO/water mixtures show susceptibility to hydrolysis, requiring anhydrous storage. Stability can be improved using inert atmospheres (N2_2/Ar) and low temperatures (−20°C). Reactivity with amines or thiols (e.g., in bioconjugation) should be monitored via TLC or LC-MS .

What safety protocols are critical when handling bromomethyl-substituted pyrazoles?

Basic Research Question

  • Storage : Keep at −20°C in amber vials under inert gas to prevent light/oxygen degradation.
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid heat/sparks (P210 precautions) due to potential bromide release .
  • Waste Disposal : Quench residual bromomethyl groups with aqueous sodium thiosulfate before disposal.

How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate lipophilicity. The cyclopropyl group may reduce metabolic clearance.
  • Docking Studies : Target proteins (e.g., carbonic anhydrase IX) can be modeled using PyMol or AutoDock to explore binding interactions with the thiophene moiety .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question
Scale-up risks include side reactions (e.g., dimerization at the bromomethyl site). Strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield.
  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps.
  • Regioselective Protection : Use tert-butyl groups to block unwanted substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

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